![molecular formula C13H13N3OS B5888416 2-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-1H-benzimidazole](/img/structure/B5888416.png)
2-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-1H-benzimidazole
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Overview
Description
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole. It is a colorless solid. Benzimidazole is a privileged scaffold in medicinal chemistry and is a part of several pharmaceutical drugs used in various therapies .
Synthesis Analysis
Benzimidazole can be synthesized from o-phenylenediamine by treatment with a carboxylic acid .Molecular Structure Analysis
The benzimidazole ring system has a planar geometry and is aromatic, allowing for conjugation of the ring system and stabilization of the molecule .Chemical Reactions Analysis
Benzimidazole compounds can undergo a variety of chemical reactions, including alkylation, acylation, halogenation, nitration, and sulfonation .Physical And Chemical Properties Analysis
Benzimidazole is a colorless solid with a melting point of 170-172 °C. It is slightly soluble in water and soluble in organic solvents .Scientific Research Applications
Comprehensive Analysis of 2-{[(3,5-Dimethyl-4-isoxazolyl)methyl]thio}-1H-benzimidazole Applications
Photochromic Material Development: The compound exhibits photochromic properties , which means it can change color when exposed to light. This characteristic is particularly useful in the development of smart windows, lenses, and display technologies that respond to light conditions .
Fluorescence Switching: This benzimidazole derivative has been shown to undergo fluorescence switching upon exposure to UV light. This property is valuable for creating fluorescent probes and sensors that can detect changes in environmental conditions .
Kinetic Studies: The compound’s photochromic reaction follows zeroth and first-order kinetics, making it a suitable candidate for kinetic studies. Understanding these reactions can lead to advancements in photochemical research and the design of new photoresponsive materials .
Optical Data Storage: Due to its reversible photochromism, this compound can be used in optical data storage systems. The ability to switch between two states with light allows for the development of high-density data storage devices .
Molecular Switches: The reversible color change property of this compound makes it an excellent candidate for molecular switches. These switches can be integrated into nanoscale devices and circuits, contributing to the field of molecular electronics .
Photodynamic Therapy: Compounds with photochromic and fluorescent properties are being explored for use in photodynamic therapy. They can be activated by light to produce a therapeutic effect, such as targeting cancer cells .
Environmental Monitoring: The fluorescence switching capability of this compound can be utilized in environmental monitoring. Sensors based on this compound could detect pollutants or changes in air or water quality .
Advanced Coatings: The photochromic nature of this compound can be applied to create advanced coatings that change color in response to light. These coatings have potential applications in camouflage materials and dynamic art installations .
Mechanism of Action
Target of Action
For instance, some benzimidazoles have been reported to exhibit antimicrobial activity , suggesting potential interactions with bacterial proteins or enzymes.
Mode of Action
For instance, they can bind to the active sites of enzymes, thereby inhibiting their function
Result of Action
Based on the known activities of benzimidazoles, it is plausible that smr000074747 could exert antimicrobial effects, among others
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(1H-benzimidazol-2-ylsulfanylmethyl)-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-8-10(9(2)17-16-8)7-18-13-14-11-5-3-4-6-12(11)15-13/h3-6H,7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGAQWWDUXCKDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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